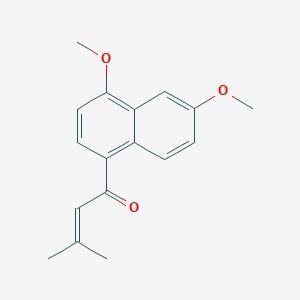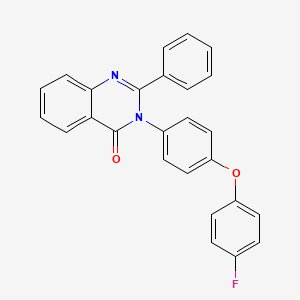![molecular formula C16H12N4S B14390082 1,3-Diphenyl-4,6-dihydroimidazo[4,5-c]pyrazole-5-thione CAS No. 90012-57-0](/img/structure/B14390082.png)
1,3-Diphenyl-4,6-dihydroimidazo[4,5-c]pyrazole-5-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diphenyl-4,6-dihydroimidazo[4,5-c]pyrazole-5-thione is a heterocyclic compound that belongs to the class of imidazole derivatives This compound is characterized by its unique structure, which includes an imidazole ring fused with a pyrazole ring and substituted with phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diphenyl-4,6-dihydroimidazo[4,5-c]pyrazole-5-thione typically involves the cyclocondensation of appropriate precursors. One common method is the reaction of 3-methyl-1-phenyl-4,6-dihydroimidazo[4,5-c]pyrazole-5(1H)-thione with carbonyl compounds to form arylidene derivatives . Another approach involves the use of hydrazines and 1,3-dicarbonyl compounds or their synthetic equivalents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-pressure reactors and continuous flow systems, can be applied to scale up the production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Diphenyl-4,6-dihydroimidazo[4,5-c]pyrazole-5-thione undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thione form can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,3-Diphenyl-4,6-dihydroimidazo[4,5-c]pyrazole-5-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials with specific chemical and physical properties.
Wirkmechanismus
The mechanism of action of 1,3-Diphenyl-4,6-dihydroimidazo[4,5-c]pyrazole-5-thione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can affect signaling pathways related to inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole Derivatives: Compounds like 1,3-diazole and its derivatives share similar structural features and biological activities.
Pyrazole Derivatives: Compounds such as pyrazolone and its derivatives are also structurally related and exhibit similar pharmacological properties.
Uniqueness
1,3-Diphenyl-4,6-dihydroimidazo[4,5-c]pyrazole-5-thione is unique due to its fused ring structure and the presence of sulfur in the thione form. This combination of features contributes to its distinct chemical reactivity and broad range of applications in various fields.
Eigenschaften
CAS-Nummer |
90012-57-0 |
|---|---|
Molekularformel |
C16H12N4S |
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
1,3-diphenyl-4,6-dihydroimidazo[4,5-c]pyrazole-5-thione |
InChI |
InChI=1S/C16H12N4S/c21-16-17-14-13(11-7-3-1-4-8-11)19-20(15(14)18-16)12-9-5-2-6-10-12/h1-10H,(H2,17,18,21) |
InChI-Schlüssel |
WRSOWCMOFAGCGZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN(C3=C2NC(=S)N3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



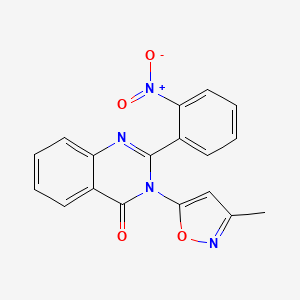

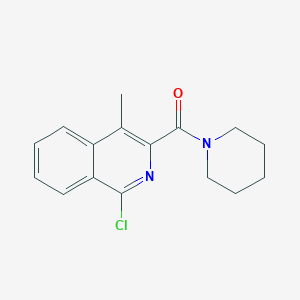
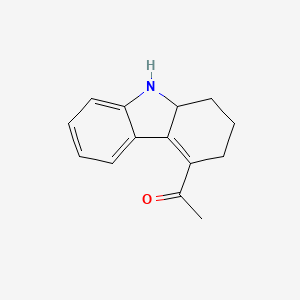
![N-Butyl-N'-(2,4-dimethylphenyl)-N-[(4-methoxyphenyl)methyl]urea](/img/structure/B14390028.png)
![2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethan-1-ol](/img/structure/B14390034.png)
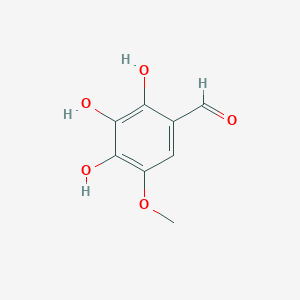

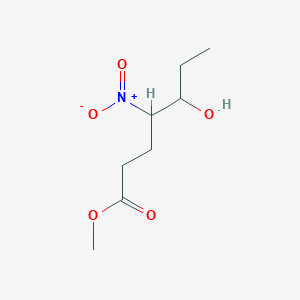
![N-[1-Carboxy-5-oxo-5-(thiophen-2-yl)pentyl]-L-alanyl-L-proline](/img/structure/B14390059.png)
